4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized using sulfur and phenoxyethyl bromide under reflux conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1H-1,2,3-triazole
- 4-(4-methoxyphenyl)-1H-imidazole
- 4-(4-methoxyphenyl)-1H-indole
Uniqueness
Compared to similar compounds, 4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole exhibits unique structural features that contribute to its distinct biological activities. The presence of the phenoxyethyl sulfanyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially leading to improved efficacy in various applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-19-20-18(21(14)15-8-10-16(22-2)11-9-15)24-13-12-23-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQQYPHUGAJDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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